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Compound of Interest

Compound Name: 2-Chloro-7-methylquinoxaline

Cat. No.: B1349095

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data,
experimental protocols, and a representative synthetic workflow for 2-chloro-7-
methylquinoxaline. This document is intended to serve as a valuable resource for researchers
engaged in the synthesis, characterization, and application of quinoxaline derivatives in
medicinal chemistry and materials science.

Spectroscopic Data

While a complete set of experimentally verified spectroscopic data for 2-chloro-7-
methylquinoxaline is not readily available in a single public source, the following tables
summarize the expected and predicted data based on the analysis of closely related
compounds and spectral databases.

Table 1: Nuclear Magnetic Resonance (NMR) Data
(Predicted)
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1H NMR (CDCl5) Chemical Shift (5) Multiplicity Coupling Constant
ppm (J) Hz

H-3 ~8.6 s

H-5 ~7.9 d -85

H-6 ~7.5 dd ~8.5,~1.5

H-8 ~7.8 d ~1.5

CHs-7 ~25 S

O IR (Epel) Chemical Shift (5) ppm

C-2 ~150

Cc-3 ~145

C-4a ~141

C-5 ~129

C-6 ~131

C-7 ~142

c-8 ~128

C-8a ~140

CHs-7 o

Note: Predicted values are based on the known chemical shifts of 2-chloroquinoxaline, 2-
methylquinoxaline, and general substituent effects on the quinoxaline ring system. Actual
experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)
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Wavenumber (cm~?) Intensity Assignment
~3050 Medium Aromatic C-H stretch
~2920 Weak Methyl C-H stretch
] C=C and C=N stretching

~1600, ~1570, ~1480 Medium-Strong o

(aromatic ring)
~1150 Strong C-Cl stretch

C-H out-of-plane bending
~830 Strong

(substituted benzene)

Table 3: Mass Spectrometry (MS) Data (Predicted)

mlz Relative Intensity (%) Assighment

[M]* / [M+2]* (presence of

178/180 100/ ~33 )
Chlorine)

143 Moderate [M-CI]*

115 Moderate [M-CI-HCN]*

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for
quinoxaline derivatives, which can be adapted for 2-chloro-7-methylquinoxaline.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable
deuterated solvent (e.g., CDCls, DMSO-ds).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
0.00 ppm).

o Data Acquisition: Acquire *H and 13C NMR spectra on a spectrometer operating at a field
strength of 300 MHz or higher.
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'H NMR Parameters: Typical parameters include a spectral width of 10-15 ppm, a relaxation
delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise
ratio.

13C NMR Parameters: A wider spectral width (e.g., 0-200 ppm) is necessary. A longer
relaxation delay and a greater number of scans are typically required due to the lower
natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the
solid sample with dry potassium bromide and pressing the mixture into a thin disk.
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and
allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of
4000-400 cm~1.

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct insertion probe (for solids) or after separation by gas chromatography
(GC-MS) or liquid chromatography (LC-MS).

lonization: Use an appropriate ionization technique, such as electron ionization (El) or
electrospray ionization (ESI).

Data Acquisition: Acquire the mass spectrum over a suitable mass range to observe the
molecular ion and characteristic fragment ions.

Synthetic Workflow

The synthesis of 2-chloro-7-methylquinoxaline typically involves a two-step process: the

condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound to form the

quinoxaline core, followed by chlorination.
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4-Methyl-1,2-phenylenediamine

Condensation

in-2(1H)-one

Glyoxal

Chlorination

2-Chloro-7-methylquinoxaline

Phosphorus oxychloride (POCI3)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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7-methylquinoxaline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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